molecular formula C26H25NO4 B6338878 Fmoc-L-Phe(3,5-Me2)-OH CAS No. 1270295-34-5

Fmoc-L-Phe(3,5-Me2)-OH

Cat. No.: B6338878
CAS No.: 1270295-34-5
M. Wt: 415.5 g/mol
InChI Key: SYSAOASBWBMFGU-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Phe(3,5-Me2)-OH is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.17835828 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Fmoc-L-Phe(3,5-Me2)-OH, a derivative of phenylalanine, is notable for its applications in peptide synthesis and potential biological activities. This article explores the compound's biological activity, focusing on its role in peptide synthesis, structural biology, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fmoc Group : Provides protection during peptide synthesis.
  • 3,5-Dimethyl Substitution : Enhances hydrophobicity and may influence biological interactions.

The molecular formula is C19H23N1O4C_{19}H_{23}N_{1}O_{4}, with a molecular weight of 345.39 g/mol. The presence of the dimethyl groups on the aromatic ring can affect the compound's steric and electronic properties, which are crucial for its biological activity.

Applications in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) . Its advantages include:

  • High Yield and Purity : The Fmoc protecting group allows for efficient coupling reactions while minimizing side reactions.
  • Stability : The compound's structure enhances the stability of peptides against enzymatic degradation, making it suitable for therapeutic applications .

Table 1: Comparison of this compound with Other Amino Acids

PropertyThis compoundFmoc-L-Phe-OHFmoc-L-Thr-OH
Molecular Weight (g/mol)345.39303.35263.25
Yield in SPPS (%)HighModerateHigh
Stability to HydrolysisHighModerateLow
HydrophobicityHighModerateLow

Biological Activity and Therapeutic Potential

Recent studies have indicated that derivatives of phenylalanine, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : Some studies suggest that phenylalanine derivatives can inhibit bacterial growth. The dimethyl substitution may enhance this effect by increasing lipophilicity .
  • Cell Signaling : Peptides synthesized using this compound have been shown to interact with cell surface receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis .
  • Drug Delivery Systems : The ability to conjugate peptides with biomolecules makes this compound a candidate for targeted drug delivery systems .

Case Studies

Case Study 1: Antimicrobial Peptide Development
In a recent study on antimicrobial peptides synthesized using this compound, researchers found that these peptides exhibited significant activity against gram-positive bacteria. The dimethyl groups were hypothesized to enhance membrane penetration due to increased hydrophobic interactions .

Case Study 2: Peptide-Based Cancer Therapy
Another study explored the use of peptides containing this compound in cancer therapy. These peptides were designed to target specific cancer cell receptors and showed promise in inhibiting tumor growth in vitro and in vivo models .

Properties

IUPAC Name

(2S)-3-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-11-17(2)13-18(12-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSAOASBWBMFGU-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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